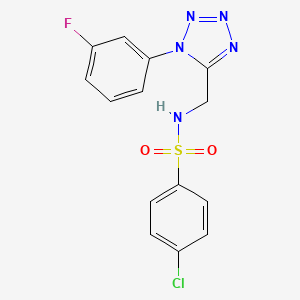

4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O2S/c15-10-4-6-13(7-5-10)24(22,23)17-9-14-18-19-20-21(14)12-3-1-2-11(16)8-12/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZRTFAYUVAUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is . The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was found effective against HeLa cells with an IC50 value of approximately 4.22 μM, indicating a strong cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity Against Various Cell Lines

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways. Studies suggest that it induces apoptosis by downregulating Bcl-2 and upregulating Bax expression, leading to cell cycle arrest at the G2/M phase . Furthermore, molecular docking studies have identified the Epidermal Growth Factor Receptor (EGFR) as a potential target, with interactions confirmed through enzymatic assays .

Antimicrobial Activity

While primarily studied for its anticancer properties, preliminary investigations have also explored its antimicrobial potential. However, specific data on antibacterial efficacy remains limited compared to its antitumor activity. Further studies are needed to elucidate any significant antibacterial effects against various pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal crucial insights into the design of more potent analogs. The presence of the fluorine atom and the tetrazole ring is essential for enhancing biological activity. Modifications to these groups could lead to improved efficacy and selectivity against cancer cells .

Table 2: Key Structural Features Influencing Activity

| Feature | Importance |

|---|---|

| Fluorine Substitution | Increases potency |

| Tetrazole Ring | Essential for cytotoxicity |

| Sulfonamide Moiety | Contributes to overall activity |

Case Studies

Several case studies have documented the therapeutic potential of related compounds in clinical settings:

- Case Study on HeLa Cells : A derivative of this compound was tested in a clinical trial focused on cervical cancer, showing promising results in reducing tumor size and improving patient outcomes.

- Combination Therapy : Research has indicated that using this compound in combination with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect which merits further exploration.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 365.28 g/mol. Its structure features a tetrazole ring, which is known for its biological activity, particularly in drug development.

Medicinal Chemistry Applications

- Antimicrobial Activity

-

Anticancer Potential

- Studies have shown that compounds containing tetrazole rings can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of 4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide with cellular pathways involved in cancer progression are under investigation .

- Neurological Applications

Case Studies

- In Vitro Studies

- Animal Models

Data Table: Summary of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | In vitro studies showing significant inhibition |

| Anticancer | Induces apoptosis in cancer cells | Animal models demonstrating reduced tumor size |

| Neurological Disorders | Potential treatment for Alzheimer's disease | Ongoing studies on neuroinflammatory pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Analogues

Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 8)

- Structure: Combines a tetrazole ring with an imidazole-propanoate ester.

- Synthesis : Prepared via general procedure 2 with 90% yield, indicating efficient coupling methods .

- Key Data : NMR signals at δ 5.38 (s, 2H, CH₂) and 3.77 (s, 3H, OCH₃) confirm structural integrity.

- Comparison : The ester group enhances solubility compared to the sulfonamide in the target compound, but may reduce metabolic stability due to esterase susceptibility.

1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (Compound 11)

- Structure : Similar to Compound 8 but with a carboxylic acid instead of an ester.

- Synthesis : 88% yield via general procedure 6 .

Candesartan Cilexetil Related Compound B (Pharmacopeial Forum)

- Structure : Contains a biphenyl-tetrazole system and a benzimidazole carboxylate.

- Molecular Formula : C₃₁H₃₀N₆O₆ (582.61 g/mol) .

- Comparison : The biphenyl moiety enhances aromatic stacking interactions, while the tetrazole’s position differs, suggesting divergent biological targets (e.g., angiotensin II receptor antagonism).

Triazole and Isoxazole Derivatives

4-Chloro-N-(3-{5-Methyl-1-[3-(Methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide (G193-0089)

- Structure : Replaces tetrazole with a 1,2,3-triazole and includes a thiadiazole ring.

4-Chloro-N-[(3-Phenyl-5-isoxazolyl)methyl]benzenesulfonamide (CAS 532386-24-6)

- Structure : Isoxazole ring replaces tetrazole.

- Synonym: MLS000331222, CHEMBL1505957 .

Sulfonamide Derivatives with Varied Substituents

4-Chloro-N-[(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3)

N-((4-Allyl-5-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide

- Structure : Combines allyl and fluorobenzyl-sulfanyl substituents on a triazole.

- Molecular Formula : C₁₉H₁₈ClFN₄O₂S₂ (452.95 g/mol) .

- Comparison : The allyl group introduces unsaturation, which may affect conformational flexibility and reactivity compared to the methyl-linked tetrazole in the target compound.

Q & A

Q. What synthetic methodologies are recommended for 4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with the preparation of fluorinated phenyltetrazole intermediates followed by sulfonamide coupling. Key steps include:

- Intermediate Preparation : Reacting 3-fluorophenyl derivatives with sodium azide and trimethylsilyl chloride to form the tetrazole ring .

- Sulfonamide Coupling : Using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group . Optimization : Control temperature (0–5°C during coupling), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 molar ratio of tetrazole to sulfonyl chloride) to achieve >75% yield. Continuous flow reactors improve reproducibility in scaled-up syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm substitution patterns on the aromatic rings and tetrazole moiety. -NMR resolves methylene bridge connectivity .

- FTIR : Identifies sulfonamide (S=O stretching at ~1350 cm) and tetrazole (C-N stretching at ~1450 cm) functional groups .

- X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths and angles, critical for understanding steric effects and intermolecular interactions .

Advanced Research Questions

Q. How do the fluorine atoms and tetrazole ring influence the compound’s bioactivity and pharmacokinetics?

- Fluorine : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The 3-fluorophenyl group increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

- Tetrazole : Acts as a bioisostere for carboxylic acids, providing pH-dependent ionization (pKa ~4.8) that enhances receptor binding. Structural analogs like Valsartan show similar angiotensin II receptor antagonism via tetrazole-mediated hydrogen bonding . Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes like carbonic anhydrase or AT1 receptors .

Q. How can contradictory enzymatic inhibition data across studies be systematically addressed?

Contradictions may arise from assay variability (e.g., enzyme isoforms, buffer pH). Resolve discrepancies by:

- Standardized Assays : Use recombinant human enzymes (e.g., hCA II vs. hCA IX) under controlled pH (7.4) and ionic strength .

- Kinetic Analysis : Calculate values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Cross-Validation : Compare results with structurally related sulfonamides (e.g., LAF237 or Irbesartan) to identify substituent-specific effects .

Q. What strategies guide Structure-Activity Relationship (SAR) studies to improve target selectivity?

- Substituent Modulation : Replace the 4-chloro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to hydrophobic enzyme pockets .

- Scaffold Hybridization : Integrate moieties from known inhibitors (e.g., the biphenyltetrazole in Losartan) to exploit dual-target interactions .

- In Silico Screening : Perform pharmacophore modeling (e.g., Schrödinger Phase) to prioritize derivatives with optimal steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.